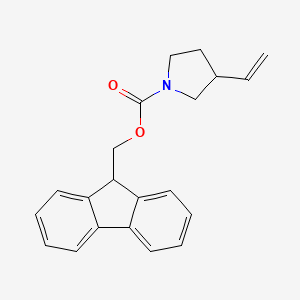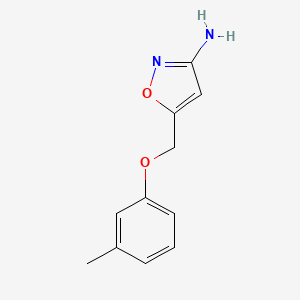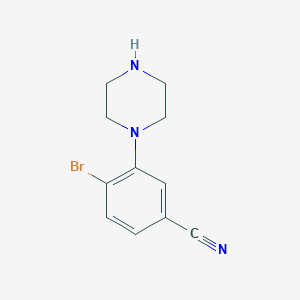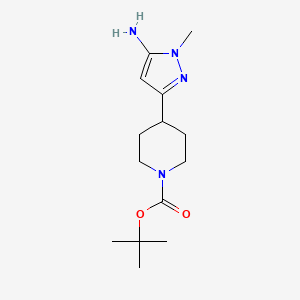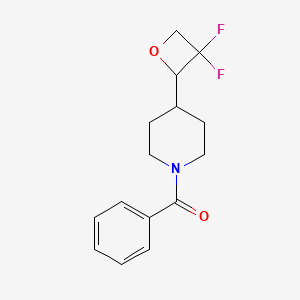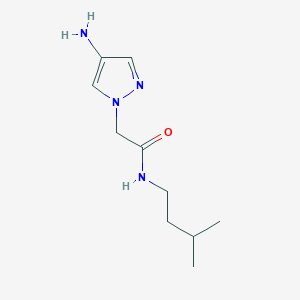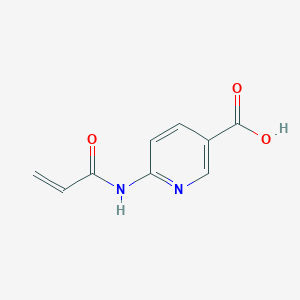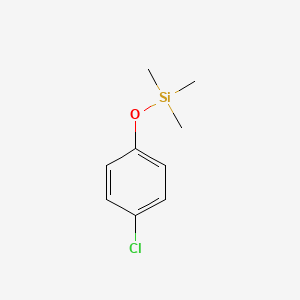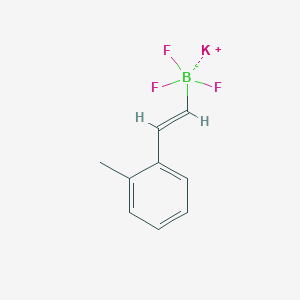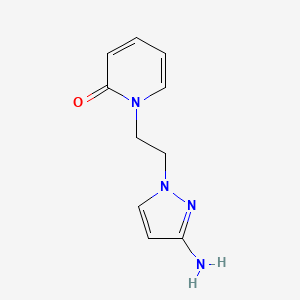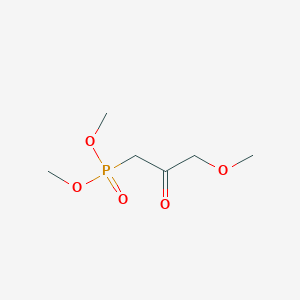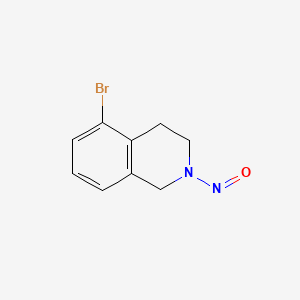
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline: is a nitrogen-containing heterocyclic organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by nitrosation. One common method is to react 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-bromo-2-nitro-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 5-bromo-2-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the bromine and nitroso groups.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitroso group.
2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
Uniqueness: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9BrN2O |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2 |
Clave InChI |
XOQOAYAPPLOROL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C(=CC=C2)Br)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


